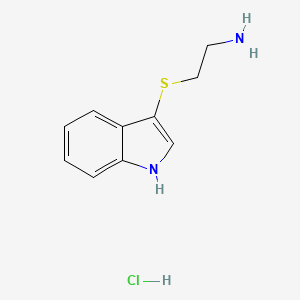

2-(1H-吲哚-3-基硫代)-乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride” is a chemical compound. Indoles, which this compound is a derivative of, are prominent in natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . These processes are robust, clean, high-yielding, and generate minimal quantities of by-products or leftovers .科学研究应用

新颖的合成和化学性质

四氢吡嗪并吲哚的新颖合成

Katritzky 等人 (2003) 的研究详细介绍了四氢吡嗪并[1,2-a]吲哚的合成,利用了与 2-(1H-吲哚-3-基硫代)-乙胺相关的化合物。这种合成实现了高产率,表明在创建复杂的吲哚衍生结构中具有潜在应用 (Katritzky 等人,2003).

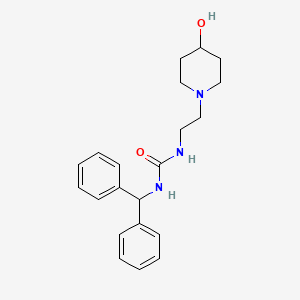

罗匹尼罗盐酸盐的特性

Ravikumar 和 Sridhar (2006) 对罗匹尼罗盐酸盐(一种与 2-(1H-吲哚-3-基硫代)-乙胺在结构上相关的化合物)进行的一项研究揭示了其与多巴胺受体的结合亲和力,提供了对类似化合物生化性质的见解 (Ravikumar & Sridhar,2006).

吲哚衍生物的合成和反应性

Sobenina 等人 (2010) 报告了四氢吲哚的氢氨化作用,这可以提供对 2-(1H-吲哚-3-基硫代)-乙胺衍生物的反应性和潜在应用的见解 (Sobenina 等人,2010).

生物和医学应用

NorA 外排泵抑制剂

Héquet 等人 (2014) 合成了 1‐(1H‐吲哚‐3‐基)乙胺的衍生物,证明了其在恢复氟喹诺酮类耐药金黄色葡萄球菌菌株对环丙沙星的抗菌活性方面的功效。这项研究突出了吲哚类化合物在解决细菌耐药性方面的潜力 (Héquet 等人,2014).

吲哚衍生硫脲的抗菌和抗病毒活性

Sanna 等人 (2018) 合成了 2-(1H-吲哚-3-基)乙基硫脲衍生物,表现出显着的抗菌和抗病毒活性。这表明 2-(1H-吲哚-3-基硫代)-乙胺的衍生物可以探索类似的生物学特性 (Sanna 等人,2018).

吲哚基硫代乙酸酯的免疫活性特性

Adamovich 和 Mirskova (2018) 合成了源自 1-R-吲哚-3-基硫代乙酸的免疫活性化合物。他们的研究结果表明了吲哚类化合物(如 2-(1H-吲哚-3-基硫代)-乙胺)在免疫抑制治疗中的潜力 (Adamovich & Mirskova,2018).

缓蚀性能

Zhang 等人 (2015) 研究了与 2-(1H-吲哚-3-基硫代)-乙胺在结构上相似的咪唑啉衍生物作为钢的缓蚀剂。这为吲哚类化合物在工业防腐中的应用开辟了可能性 (Zhang 等人,2015).

作用机制

Target of Action

It is known that indole derivatives have a wide range of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often resulting in diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Further structural modification and optimization of “2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride” are needed to obtain drug candidates with effective activities .

属性

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXXRNUKFPTKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)

![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)

![4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2412298.png)

![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)

![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)